Dapoxyl (2-aminoethyl)sulfonamide

Description

Historical Context and Development within Fluorescent Probe Chemistry

The use of fluorescent probes in biological research has a rich history, evolving from early dyes like fluorescein (B123965) isothiocyanate (FITC) to more sophisticated and specialized molecules. researchgate.net The development of environment-sensitive probes marked a significant advancement, allowing researchers to not just locate structures but to also gain information about the local molecular environment. Dapoxyl (2-aminoethyl)sulfonamide belongs to this advanced class of probes. Its development is situated within the broader effort to create fluorophores that can report on changes in their surroundings, such as polarity or pH. A specific application that highlights its utility emerged in the field of reproductive biology, where it was used as a fluorescent probe to monitor the acrosome reaction in sperm, a critical event in fertilization. bioscientifica.comumich.edu This type of application demonstrates the shift towards designing probes for specific and dynamic cellular processes.

Rationale for its Application in Biochemical and Cellular Research

The utility of Dapoxyl (2-aminoethyl)sulfonamide in research stems from its unique spectral properties and its ability to be conjugated with other molecules. It is often used to prepare conjugates, molecules formed by joining two or more compounds, which benefit from its strong UV absorption and a large separation between its absorption and emission wavelengths (a large Stokes shift). thermofisher.com This makes it a valuable tool in various detection methods.

In cellular research, the probe is particularly valuable for detecting and quantifying intracellular targets. northwestern.edugoogle.com Its application is noted in the development of nano-flares for mRNA detection and in reagents designed for tissue engineering and the detection of neoplastic lesions. northwestern.edugoogle.comgoogle.com A well-documented application is its use in studying the kinetics of the sperm acrosome reaction. Researchers have employed Dapoxyl (2-aminoethyl)sulfonamide to fluorimetrically determine the loss of the pH gradient between the acrosomal lumen and the surrounding medium, providing critical insights into the fertilization process. umich.eduoup.com

Classification within Environment-Sensitive Fluorophores

Dapoxyl (2-aminoethyl)sulfonamide is classified as an environment-sensitive fluorophore. scribd.com This means its fluorescence quantum yield and spectral characteristics are highly dependent on its immediate environment. scribd.com Interactions between the fluorophore and surrounding molecules can alter its fluorescence, a property that is less pronounced in its absorption spectrum. scribd.com This sensitivity is a key feature that can be harnessed for specific research purposes, as structural modifications can be made to the fluorophore to enhance its specificity for a particular target or environment. scribd.com

Significance of Solvatochromic Properties in Research Design

The solvatochromic nature of Dapoxyl (2-aminoethyl)sulfonamide is central to its function as a research probe. Solvatochromism refers to the ability of a substance to change color or spectral properties in response to the polarity of the solvent or its immediate molecular environment. The conjugates of Dapoxyl (2-aminoethyl)sulfonamide are known to have spectral properties that are highly sensitive to their environment. thermofisher.com

This environmental sensitivity is exemplified by its large Stokes shift, which is the difference between the wavelengths of maximum absorption and maximum emission. thermofisher.com In methanol, for instance, Dapoxyl (2-aminoethyl)sulfonamide exhibits an absorption maximum at approximately 372-395 nm and an emission maximum around 582-601 nm, resulting in a significant Stokes shift of over 200 nm. researchgate.netthermofisher.comscribd.com This large separation is advantageous in fluorescence-based detection as it minimizes self-quenching and reduces background interference, thereby improving signal clarity. This property allows researchers to design experiments where changes in the local environment, such as the pH change during the sperm acrosome reaction, can be translated into a detectable fluorescent signal. umich.edu

Data Tables

Table 1: Spectral Properties of Dapoxyl (2-aminoethyl)sulfonamide

| Property | Wavelength (nm) | Source |

| Absorption Maximum (in Methanol) | ~395 | scribd.com |

| Emission Maximum (in Methanol) | ~601 | scribd.com |

| Stokes Shift | ~206 | Calculated from scribd.com |

Note: Spectral properties can vary depending on the solvent and local environment.

Structure

3D Structure

Properties

Molecular Formula |

C19H22N4O3S |

|---|---|

Molecular Weight |

386.5 g/mol |

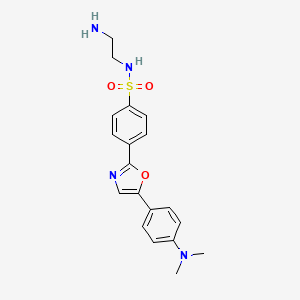

IUPAC Name |

N-(2-aminoethyl)-4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C19H22N4O3S/c1-23(2)16-7-3-14(4-8-16)18-13-21-19(26-18)15-5-9-17(10-6-15)27(24,25)22-12-11-20/h3-10,13,22H,11-12,20H2,1-2H3 |

InChI Key |

MYLMURYPGCSIQM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCN |

Origin of Product |

United States |

Photophysical and Spectroscopic Characterization for Advanced Research Applications

Fundamental Spectroscopic Principles Applied to Probe Behavior

The functionality of Dapoxyl (2-aminoethyl)sulfonamide as a molecular probe is rooted in fundamental spectroscopic principles, particularly its nature as a solvatochromic fluorophore. beilstein-journals.org This characteristic arises from its molecular architecture, which features a 'push-pull' electronic system. beilstein-journals.orgrsc.org This system consists of an electron-donating group connected to an electron-withdrawing group through a conjugated π-system. rsc.org

Upon absorption of light, the molecule transitions to an excited state, which possesses a different electronic distribution and a larger dipole moment compared to the ground state. This phenomenon is known as intramolecular charge transfer (ICT). rsc.org The energy of this excited state is sensitive to the polarity of the surrounding solvent. In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. researchgate.net This solvent-dependent spectral shift is a key principle that allows Dapoxyl (2-aminoethyl)sulfonamide to probe the local environment of, for example, biological macromolecules. nih.govnih.gov The significant shifts in its absorption and fluorescence emission bands are a direct consequence of this ICT mechanism. rsc.org

Research into Excited-State Dynamics and Energy Dissipation Mechanisms

Following photoexcitation, the Dapoxyl molecule must dissipate the absorbed energy to return to its ground state. The specific pathways and timescales of this energy dissipation are known as its excited-state dynamics. While specific femtosecond transient absorption spectroscopy studies on Dapoxyl (2-aminoethyl)sulfonamide are not extensively documented in the reviewed literature, the behavior of structurally similar 'push-pull' dyes and other sulfonamide-containing fluorophores provides significant insight.

The primary de-excitation pathways for such molecules typically include radiative decay (fluorescence) and non-radiative decay processes. Non-radiative pathways can involve internal conversion and intersystem crossing to a triplet state. nih.gov For molecules with significant ICT character, the excited-state lifetime and the balance between radiative and non-radiative decay are highly influenced by the environment.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for investigating these processes. beilstein-journals.orgrsc.orgresearchgate.netrsc.org These methods allow researchers to monitor the formation and decay of transient excited states on picosecond and nanosecond timescales. beilstein-journals.orgrsc.org For similar systems, studies have shown that after initial excitation, the molecule undergoes rapid vibrational and solvent relaxation. rsc.org The subsequent decay of the S1 state can be influenced by factors such as solvent polarity and the ability to form hydrogen bonds, which can alter the rates of both radiative and non-radiative processes. rsc.org In some complex systems, intersystem crossing to a triplet state can become a significant de-excitation pathway, which can be observed on longer timescales. nih.gov

Solvent-Dependent Fluorescence Investigations in Model Systems

A hallmark of Dapoxyl (2-aminoethyl)sulfonamide and its derivatives is their pronounced solvatochromism, meaning their fluorescence properties are highly dependent on the solvent's polarity. rsc.org This sensitivity makes it an excellent probe for investigating the microenvironment of various systems, including the binding sites of proteins. researchgate.net

Research has demonstrated that as the polarity of the solvent increases, the fluorescence emission maximum of Dapoxyl derivatives shifts to longer wavelengths (a red shift). beilstein-journals.org This is a direct result of the stabilization of the polar intramolecular charge-transfer (ICT) excited state by polar solvent molecules. beilstein-journals.org Conversely, in non-polar, hydrophobic environments, the fluorescence is typically blue-shifted and often more intense. nih.gov This property has been exploited to study the formation of amyloid fibrils, where the dye's fluorescence changes in response to the increasing hydrophobicity and structured nature of the protein aggregates. nih.govnih.gov The fluorescence intensity of Dapoxyl is also known to be very low in water, which can be advantageous in biological imaging, as it results in a low background signal until the probe binds to a less polar target. thermofisher.com

Below is a table illustrating the solvatochromic properties of a representative Dapoxyl derivative in various solvents.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) |

| Toluene | 2.4 | ~500 |

| Dioxane | 2.2 | ~510 |

| Tetrahydrofuran (THF) | 7.5 | ~530 |

| Dichloromethane (DCM) | 8.9 | ~550 |

| Acetonitrile (B52724) | 37.5 | ~570 |

| Methanol | 32.7 | ~580 |

This table presents representative data for Dapoxyl derivatives to illustrate the solvatochromic effect. Actual values for Dapoxyl (2-aminoethyl)sulfonamide may vary.

Quantum Yield and Fluorescence Lifetime Studies for Optimization of Research Assays

Two critical parameters for evaluating the performance of a fluorescent probe are its fluorescence quantum yield (Φf) and fluorescence lifetime (τ). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.govmdpi.com A high quantum yield is desirable for a sensitive probe as it results in a brighter signal. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. nih.govmdpi.com

For Dapoxyl and its derivatives, both the quantum yield and lifetime are sensitive to the environment. rsc.org For instance, the quantum yield of NBD amine derivatives, which are also environment-sensitive probes, is low in water but varies in other solvents. thermofisher.com Similarly, the fluorescence quantum yields of some sulfonamidophenyl porphyrins increase with amination. nih.gov These parameters are crucial for the optimization of research assays. A probe with a high quantum yield and a sufficiently long lifetime allows for better detection sensitivity and can enable the use of time-resolved fluorescence techniques to further reduce background interference. mdpi.com The environmental sensitivity of these parameters can be harnessed to generate a "turn-on" fluorescence response, where the probe's fluorescence significantly increases upon binding to its target. rsc.org

The following table provides illustrative photophysical data for environment-sensitive fluorophores, including Dapoxyl derivatives.

| Fluorophore | Environment | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Dapoxyl Derivative | Non-polar solvent | High | >4 |

| Dapoxyl Derivative | Polar solvent (e.g., water) | Very low | Shorter |

| Fluorescein (B123965) | 0.1 M NaOH | 0.925 | ~4.0 |

| Rhodamine 6G | Ethanol | 0.950 | ~4.1 |

This table provides representative values to illustrate the concepts of quantum yield and lifetime. Specific values for Dapoxyl (2-aminoethyl)sulfonamide will depend on the specific experimental conditions. thermofisher.comnih.govmdpi.com

Stokes Shift Analysis for Enhanced Signal-to-Background Ratios in Research Methodologies

The Stokes shift is the difference in wavelength or frequency between the position of the absorption maximum and the emission maximum of a fluorescent molecule. researchgate.net A large Stokes shift is a highly desirable characteristic for a fluorescent probe, as it facilitates the separation of the emitted fluorescence signal from the scattered excitation light. This leads to a significant improvement in the signal-to-background ratio in fluorescence-based detection methods.

Dapoxyl (2-aminoethyl)sulfonamide and its derivatives are known to exhibit large Stokes shifts, which can be up to approximately 200 nm in some cases. thermofisher.com This large separation between excitation and emission wavelengths is a direct consequence of the significant change in geometry and electronic distribution of the molecule between the ground and the excited state, a characteristic feature of probes undergoing intramolecular charge transfer. rsc.org The stabilization of the polar excited state in certain environments contributes to this large energy gap between absorption and emission.

The advantage of a large Stokes shift is particularly evident in complex biological samples where background fluorescence (autofluorescence) from endogenous molecules can be a major issue. By using a probe with a large Stokes shift, it is possible to use filter sets that effectively block the excitation light while efficiently collecting the emitted light, thereby enhancing the sensitivity and clarity of the measurement.

The table below shows representative Stokes shift values for Dapoxyl derivatives in different environments.

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) |

| Dioxane | ~390 | ~510 | ~120 |

| Acetonitrile | ~395 | ~570 | ~175 |

| Water | ~375 | ~600 | ~225 |

This table presents representative data for Dapoxyl derivatives to illustrate the magnitude of the Stokes shift. Actual values for Dapoxyl (2-aminoethyl)sulfonamide can vary with the specific environment. thermofisher.com

Applications in Advanced Biological and Biochemical Research Methodologies

Cellular and Subcellular Dynamics Investigations

The unique photophysical properties of Dapoxyl (2-aminoethyl)sulfonamide and its derivatives have been harnessed to investigate a range of dynamic processes within living cells.

Dapoxyl (2-aminoethyl)sulfonamide has been effectively employed as a fluorescent probe to monitor the acrosome reaction in sperm, a crucial event for fertilization. The acrosome is an acidic organelle in the sperm head, and this dye, being a weak base, accumulates within it, exhibiting enhanced fluorescence. The onset of the acrosome reaction involves the loss of the pH gradient between the acrosomal lumen and the surrounding medium. This change can be quantitatively measured by monitoring the decrease in fluorescence of Dapoxyl (2-aminoethyl)sulfonamide as it leaks out of the neutralizing acrosome.

A key study on mouse sperm utilized this probe to determine the kinetics of the acrosome reaction induced by solubilized zona pellucida proteins. The research demonstrated that the loss of the acrosomal pH gradient, and consequently the decrease in Dapoxyl (2-aminoethyl)sulfonamide fluorescence, occurred with a specific half-time, providing valuable data on the timing of this critical prefertilization event.

Table 1: Kinetic Data of Zona Pellucida-Induced Acrosome Reaction in Mouse Sperm

| Parameter | Value | Reference |

|---|

DAES: Dapoxyl (2-aminoethyl)sulfonamide

A derivative of Dapoxyl (2-aminoethyl)sulfonamide, known as ER-Tracker™ Blue-White DPX, is a highly selective fluorescent probe for staining the endoplasmic reticulum in living cells. This probe is cell-permeant and its fluorescence is sensitive to the environment, with an excitation at approximately 374 nm and a broad emission spectrum from 430 to 640 nm. fishersci.com This broad emission allows for flexibility in imaging and for multiplexing with other fluorescent probes to simultaneously visualize the ER and other organelles. The selectivity of ER-Tracker™ Blue-White DPX for the ER is attributed to its chemical structure, which facilitates its accumulation within this organelle. This tool is instrumental in observing the intricate and dynamic structure of the ER in real-time.

While direct studies utilizing Dapoxyl (2-aminoethyl)sulfonamide for the broad investigation of protein trafficking pathways are not extensively documented, the principles of its use in tracking molecules between different environments are applicable. The solvatochromic nature of dapoxyl-based probes allows for the detection of changes in the local environment of a labeled protein as it moves between cellular compartments with differing polarities. This approach is conceptually similar to how other environment-sensitive dyes are used to report on protein translocation and trafficking events in living cells.

The characteristic of Dapoxyl (2-aminoethyl)sulfonamide as a weak base that accumulates in acidic compartments and displays pH-dependent fluorescence makes it a suitable candidate for studying pH changes in acidic organelles like lysosomes and endosomes. medchemexpress.com The fluorescence of such probes is quenched in aqueous environments but becomes enhanced in the acidic and less polar interior of these organelles. A decrease in the pH gradient, or alkalinization of the organelle, would lead to the leakage of the probe and a subsequent decrease in fluorescence, a principle that has been successfully applied in acrosome research. While specific studies focusing on lysosomes and endosomes using the parent Dapoxyl (2-aminoethyl)sulfonamide compound are not as prevalent as for the acrosome, the underlying mechanism supports its potential application in this area of research.

Protein and Enzyme Function Studies

The sensitivity of Dapoxyl (2-aminoethyl)sulfonamide to its molecular surroundings is a powerful feature for probing the intricacies of protein and enzyme function.

The solvatochromic properties of dapoxyl-based fluorescent probes are particularly useful for studying protein conformational dynamics and the microenvironments of protein-protein and protein-substrate interactions. rsc.orgnih.govresearchgate.net When a dapoxyl probe is attached to a protein, changes in the protein's conformation can alter the exposure of the probe to the aqueous solvent or change the polarity of its immediate vicinity. These alterations result in shifts in the fluorescence emission wavelength and intensity, providing a readout of the conformational state of the protein. nih.govresearchgate.net

A study utilizing a dapoxyl-pantetheinamide probe demonstrated the ability to monitor and quantify carrier protein interactions in vitro. nih.govresearchgate.net The binding of the probe to target carrier proteins induced significant shifts in fluorescence, allowing for the characterization of these transient interactions. nih.govresearchgate.net This approach holds promise for screening inhibitors of protein-protein interactions. nih.govresearchgate.net

Table 2: Fluorescence Changes of Dapoxyl-Pantetheinamide Upon Interaction with Partner Enzymes

| Partner Enzyme | Fluorescence Change | Wavelength Shift | Reference |

|---|---|---|---|

| FabA | ~5-fold increase | - | researchgate.net |

| FabG | 3-fold decrease | - | researchgate.net |

| FabI | 1.5-fold decrease | - | researchgate.net |

This data illustrates how the dapoxyl probe's fluorescence is modulated by specific protein interactions, offering a sensitive method to study the dynamics of these molecular partnerships.

Enzyme Activity Assays via Fluorescence Displacement or Quenching

Fluorescence-based assays are powerful for their sensitivity, ease of use, and ability to be miniaturized for high-throughput screening. mdpi.comnih.gov These assays generally rely on a change in fluorescence signal—either the appearance of fluorescence from a non-fluorescent starting material or the quenching (disappearance) of fluorescence. mdpi.comnih.gov

One common strategy is the fluorescence displacement assay (FDA). In a typical FDA setup, a fluorescent molecule (the indicator) is bound to a receptor, causing a change in its fluorescence properties, such as an increase or decrease in intensity. frontiersin.org When an analyte with a higher affinity for the receptor is introduced, it displaces the fluorescent indicator, leading to a detectable change in the fluorescence signal. frontiersin.org This principle can be adapted to measure enzyme activity. For instance, if an enzyme modifies a substrate to have a higher affinity for a specific receptor, the product will displace a fluorescent indicator, and the resulting change in fluorescence can be used to quantify enzyme activity. frontiersin.org

Alternatively, fluorescence quenching-based assays offer another robust method for monitoring enzyme activity. nih.gov In these assays, a substrate is labeled with both a fluorophore and a quencher. In the intact substrate, the quencher diminishes the fluorescence of the fluorophore. nih.govnih.gov When an enzyme cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. nih.govnih.gov This "dark-to-light" transition provides a sensitive and dynamic way to measure enzymatic reactions in real-time. nih.gov

The table below summarizes key aspects of these fluorescence-based enzyme assay techniques.

| Assay Type | Principle | Signal Change upon Enzyme Activity | Key Advantage |

| Fluorescence Displacement Assay (FDA) | An enzyme product with high affinity displaces a fluorescent indicator from a receptor. frontiersin.org | Change in fluorescence intensity or wavelength. frontiersin.org | Adaptable to various enzyme-substrate systems. frontiersin.org |

| Fluorescence Quenching Assay | An enzyme cleaves a substrate, separating a fluorophore from a quencher. nih.govnih.gov | Increase in fluorescence intensity. nih.govnih.gov | High sensitivity and low background signal ("dark-to-light"). nih.govnih.gov |

Investigation of Protein-Ligand and Protein-Protein Interactions

Understanding the intricate dance of interactions between proteins and other molecules is fundamental to cell biology. Dapoxyl (2-aminoethyl)sulfonamide and similar fluorescent probes are instrumental in elucidating these interactions. nih.govresearchgate.net The environmental sensitivity of the dapoxyl fluorophore allows for the detection of subtle changes in its immediate molecular surroundings, making it an excellent tool for studying protein-ligand and protein-protein interactions (PPIs). nih.gov

When a dapoxyl-labeled molecule binds to a protein, the change in the local environment often results in a measurable shift in its fluorescence emission wavelength and intensity. nih.govresearchgate.net This phenomenon, known as solvatochromism, provides a direct readout of binding events. nih.gov For instance, a bifunctional solvatochromic probe, dapoxyl-pantetheinamide, has been developed to selectively label carrier proteins (CPs). nih.govresearchgate.net Upon loading onto the target CP, this probe exhibits significant changes in its fluorescence, allowing researchers to monitor protein-substrate interactions. nih.govresearchgate.net

Furthermore, these fluorescent probes can indirectly report on protein-protein interactions. nih.govresearchgate.net When a partner enzyme interacts with the dapoxyl-labeled CP, the fluorescence of the probe can be further altered, providing a quantitative measure of the PPI. nih.govresearchgate.net This approach has been successfully used to characterize the interactions between the E. coli fatty acid synthase CP, AcpP, and its various partner enzymes, where interactions led to both increases and decreases in fluorescence intensity. nih.gov

The ability to quantitatively measure these interactions opens the door for screening potential inhibitors of PPIs, which are increasingly recognized as important therapeutic targets. nih.govnih.govnih.gov The development of covalent inhibitors, which form a permanent bond with their target protein, is a particularly promising strategy for disrupting PPIs. nih.govresearchgate.net

The following table highlights the application of dapoxyl-based probes in studying molecular interactions.

| Interaction Type | Principle of Detection | Example Application |

| Protein-Ligand | Solvatochromic shift in fluorescence upon binding of a dapoxyl-labeled ligand to a protein. nih.govresearchgate.net | Monitoring the loading of dapoxyl-pantetheinamide onto carrier proteins. nih.govresearchgate.net |

| Protein-Protein | Change in fluorescence of a dapoxyl probe on one protein upon interaction with a partner protein. nih.govresearchgate.net | Quantifying the interaction between AcpP and its partner enzymes in E. coli fatty acid synthesis. nih.gov |

Affinity Capture Strategies for Target Protein Identification

Identifying the specific cellular targets of small molecules is a critical step in drug discovery and chemical biology. nih.govnews-medical.net Affinity capture strategies, often coupled with mass spectrometry, are powerful methods for achieving this. nih.govnih.gov These techniques typically involve using a "bait" molecule—a modified version of the small molecule of interest—to "fish out" its binding partners from a complex biological sample like a cell lysate. nih.govresearchgate.net

One common approach is the affinity-based pull-down. nih.gov In this method, the small molecule is attached to a solid support, such as a bead, or tagged with a handle like biotin. nih.govdrughunter.com This "probe" is then incubated with the cell lysate, allowing it to bind to its target protein(s). nih.gov The probe-protein complex can then be selectively isolated, and the bound proteins identified by techniques like mass spectrometry. nih.gov

Another powerful strategy is photoaffinity labeling. drughunter.com Here, the small molecule is modified to include a photoreactive group and a reporter tag (like an alkyne). drughunter.com When exposed to light, the photoreactive group forms a covalent bond with the target protein. The reporter tag then allows for the isolation of the protein-ligand conjugate for identification. drughunter.com

An "Inverse Drug Discovery" strategy has also been proposed, where a library of small molecules with latent electrophiles is screened against cellular proteins. nih.gov The proteins that react with each compound are then identified, providing a direct link between a small molecule and its potential targets. nih.gov This approach is agnostic to the protein target and can uncover novel interactions. nih.gov

These methods provide a range of tools for identifying the cellular partners of small molecules, a crucial step in understanding their mechanism of action. nih.gov

| Strategy | Description | Key Feature |

| Affinity Pull-Down | A small molecule "bait" attached to a solid support or tag is used to isolate its binding partners from a cell lysate. nih.gov | Relies on the affinity between the small molecule and its target. nih.gov |

| Photoaffinity Labeling | A photoreactive group on the small molecule forms a covalent bond with the target upon light activation, allowing for its capture. drughunter.com | Creates a permanent link between the probe and its target. drughunter.com |

| Inverse Drug Discovery | A library of reactive small molecules is used to identify the proteins they covalently modify in a cellular context. nih.gov | Unbiased approach to discovering novel protein-ligand interactions. nih.gov |

Membrane Biophysics Research

The cell membrane is a dynamic and complex environment, and its physical properties, such as polarity and fluidity, are crucial for its function. mdpi.comnih.gov Fluorescent probes are invaluable tools for studying these properties.

Characterization of Membrane Polarity and Fluidity

Membrane fluidity refers to the viscosity of the lipid bilayer, which influences the movement of proteins and lipids within the membrane. mdpi.comnih.gov Membrane polarity relates to the water content within the membrane, which can vary depending on the lipid packing. nih.govresearchgate.net

Fluorescent probes like Laurdan are solvatochromic, meaning their fluorescence emission spectrum is sensitive to the polarity of their environment. researchgate.net By measuring the shift in Laurdan's emission, researchers can quantify changes in membrane polarity, which is often used as an indicator of membrane order and fluidity. nih.govresearchgate.net This is typically expressed as the Generalized Polarization (GP) value. nih.gov High GP values indicate low polarity and a more ordered, gel-like state, while low GP values suggest high polarity and a more fluid, liquid-crystalline state. nih.gov

Fluorescence anisotropy, which measures the rotational freedom of the probe, can provide complementary information about membrane fluidity. researchgate.net By combining measurements of GP and anisotropy, it is possible to distinguish between changes in phospholipid order and changes in membrane fluidity. researchgate.net

The adsorption of molecules to the membrane can also influence its physical properties. For example, the binding of the drug propranolol (B1214883) to negatively charged liposomes has been shown to increase membrane fluidity and hydration. researchgate.net

| Parameter | Measurement Technique | Information Gained |

| Membrane Polarity/Order | Laurdan Generalized Polarization (GP) | Reflects the water content and lipid packing in the membrane. nih.govresearchgate.net |

| Membrane Fluidity | Fluorescence Anisotropy | Measures the rotational mobility of a fluorescent probe within the membrane. researchgate.net |

Molecular Sensing and Detection Strategies

The principles of fluorescence quenching and displacement are not limited to enzyme assays but are also at the heart of many molecular sensing and detection strategies. For instance, graphene oxide (GO) is known to be an excellent fluorescence quencher. mdpi.com This property has been exploited to develop biosensors for a variety of targets. mdpi.com

In a typical GO-based biosensor, a fluorescently labeled probe (such as an aptamer or single-stranded DNA) is adsorbed onto the surface of GO, leading to fluorescence quenching. mdpi.com When the target molecule is introduced, it binds to the probe, causing the probe to detach from the GO surface and restoring its fluorescence. mdpi.com This "turn-on" fluorescence provides a sensitive and selective method for detecting the target. mdpi.com This strategy has been successfully applied to the detection of various analytes, including pathogenic bacteria and viruses like SARS-CoV-2. mdpi.com

The versatility of this approach allows for the development of multiplexed assays, where multiple targets can be detected simultaneously in a single sample. mdpi.com

Development of Fluorescent Biosensors for Specific Analytes

Fluorescent biosensors are powerful analytical tools that can detect and quantify specific substances, known as analytes, with high precision. These sensors typically consist of a molecule that recognizes the target analyte and a fluorophore that signals the binding event through a change in its light emission. Dapoxyl (2-aminoethyl)sulfonamide has been effectively utilized as the signaling component in biosensors designed for the detection of specific metal ions.

A prominent example is the development of a biosensor for free zinc ions (Zn(II)), which are crucial for a multitude of cellular processes. Researchers have engineered a sensor by combining Dapoxyl sulfonamide with the protein apo-carbonic anhydrase II. This protein has a very high and selective affinity for Zn(II). In the absence of zinc, the Dapoxyl sulfonamide does not bind to the apo-enzyme and exhibits low fluorescence. However, when Zn(II) is present, it binds to the apo-carbonic anhydrase II, forming the holo-enzyme. This event creates a binding site for the Dapoxyl sulfonamide.

The binding of Dapoxyl sulfonamide to the holo-carbonic anhydrase II active site dramatically alters its fluorescent properties. This change is characterized by a significant increase in its fluorescence quantum yield and a nearly twenty-fold increase in its fluorescence lifetime. Furthermore, its emission spectrum undergoes a blue shift. These pronounced changes allow for the sensitive quantification of free Zn(II) in the picomolar range.

In more advanced designs, this system has been adapted to create a Förster Resonance Energy Transfer (FRET) based ratiometric sensor. In this configuration, Dapoxyl sulfonamide acts as the donor fluorophore, and a second dye, AlexaFluor 594, is attached to the carbonic anhydrase enzyme as the acceptor. When Dapoxyl sulfonamide binds to the zinc-activated enzyme, it is brought into proximity with the acceptor dye. Excitation of the Dapoxyl donor results in energy transfer to the AlexaFluor 594 acceptor, which then emits red light. The ratio of the donor and acceptor emissions provides a precise and quantitative measurement of the zinc concentration, a technique that has been successfully applied to measure free zinc levels in mammalian cell lines.

Table 1: Photophysical Properties of Dapoxyl (2-aminoethyl)sulfonamide This interactive table summarizes the key fluorescence characteristics of the compound.

| Property | Value | Condition |

|---|---|---|

| Excitation Maximum | ~372 nm | In solution |

| Emission Maximum | ~582 nm | In solution |

| Emission Change upon Binding | Dramatic Increase & Blue Shift | When bound to holo-carbonic anhydrase II |

Application in Fluorescence Polarization Immunoassays

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive assay technique used for the rapid quantification of small molecules in a sample. nih.govmdpi.com The principle relies on the change in the rotational speed of a fluorescently labeled molecule (a "tracer") when it binds to a much larger molecule, such as an antibody. nih.gov When the small tracer is free in solution, it rotates rapidly, and its fluorescence is depolarized. When it is bound to a large antibody, its rotation slows significantly, and the emitted light remains highly polarized. nih.govmdpi.com In a competitive FPIA, the analyte in a sample competes with the tracer for a limited number of antibody binding sites. A high concentration of analyte results in less tracer being bound to the antibody, leading to low fluorescence polarization. Conversely, a low analyte concentration results in more bound tracer and high fluorescence polarization.

Table 2: Principle of Fluorescence Polarization Immunoassay (FPIA) This table illustrates the competitive binding mechanism and its effect on the measured signal.

| Analyte Concentration | Tracer-Antibody Binding | Molecular Rotation | Resulting Signal |

|---|---|---|---|

| Low | High | Slow | High Fluorescence Polarization |

| High | Low | Fast | Low Fluorescence Polarization |

Design of "Nano-flare" Systems for Intracellular Target Quantification

"Nano-flares" represent a novel class of probes for detecting and quantifying specific genetic molecules, such as messenger RNA (mRNA), inside living cells. The design of these systems ingeniously leverages the fluorescence quenching properties of gold nanoparticles (AuNPs) and the specific recognition capabilities of oligonucleotides. Dapoxyl (2-aminoethyl)sulfonamide has been identified as a suitable fluorophore for incorporation into these advanced nanoprobes.

The fundamental structure of a nano-flare consists of a gold nanoparticle core onto which oligonucleotide strands, known as "recognition strands," are densely attached. A fluorophore, such as Dapoxyl (2-aminoethyl)sulfonamide, is covalently tethered to the end of each recognition strand. In the absence of a target, the flexible oligonucleotide allows the fluorophore to come into close proximity with the gold nanoparticle surface. AuNPs are exceptionally efficient quenchers of fluorescence, so this proximity results in the suppression of the fluorophore's light emission, placing the nano-flare in a fluorescence "OFF" state.

The system is designed to activate upon encountering its specific target. The recognition strand on the nano-flare has a sequence that is complementary to a target mRNA sequence within a cell. When the nano-flare is introduced into cells, it is readily taken up without the need for harsh transfection agents. If the target mRNA is present, the recognition strand binds to it. This binding event is a highly specific hybridization that forms a more rigid double-stranded structure, forcing the fluorophore to move away from the quenching surface of the gold nanoparticle. This displacement restores the molecule's ability to fluoresce, switching the nano-flare to an "ON" state. The resulting fluorescent signal, or "flare," can be detected and measured, with its intensity directly correlating to the amount of the specific target mRNA present in the cell. This technology provides a sensitive and effective method for intracellular probing and quantification of genetic material.

Table 3: Mechanism of "Nano-flare" Action This table outlines the two distinct states of the nano-flare system for intracellular detection.

| State | Configuration | Fluorophore Position | Observed Fluorescence |

|---|---|---|---|

| OFF | No target mRNA present | Close to Gold Nanoparticle (AuNP) surface | Quenched (Low/No Signal) |

| ON | Bound to target mRNA | Displaced from AuNP surface | Restored (High Signal "Flare") |

Table 4: Compound Names

| Compound Name |

|---|

| Dapoxyl (2-aminoethyl)sulfonamide |

| Zinc / Zn(II) |

| apo-carbonic anhydrase II |

| AlexaFluor 594 |

| Fluorescein (B123965) |

Analytical Methodologies Utilizing Dapoxyl 2 Aminoethyl Sulfonamide

High-Performance Liquid Chromatography (HPLC) Derivatization for Biomolecule Analysis

The primary amino group of Dapoxyl (2-aminoethyl)sulfonamide makes it a candidate for pre-column derivatization in High-Performance Liquid Chromatography (HPLC), particularly for the analysis of biomolecules containing carboxylic acid groups. The derivatization reaction would involve the formation of an amide bond between the amino group of the Dapoxyl reagent and the carboxyl group of the analyte, such as an amino acid or a fatty acid. This process imparts a fluorescent tag to the otherwise non-fluorescent or weakly absorbing biomolecules, enabling their sensitive detection.

The methodology is analogous to the well-established use of other amine-containing fluorescent reagents in HPLC. The derivatization enhances the chromatographic properties of the analytes and significantly lowers the limits of detection.

Table 1: Hypothetical HPLC Derivatization Parameters for Amino Acid Analysis using Dapoxyl (2-aminoethyl)sulfonamide

| Parameter | Value/Condition |

| Derivatization Reagent | Dapoxyl (2-aminoethyl)sulfonamide |

| Analyte | Amino Acids |

| Reaction | Amide bond formation |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a buffer |

| Detection | Fluorescence Detector |

| Excitation Wavelength | ~380 nm (estimated) |

| Emission Wavelength | ~450 nm (estimated) |

Amino Acid Sequencing and End-Group Analysis of Proteins

Dapoxyl (2-aminoethyl)sulfonamide can theoretically be employed in the N-terminal sequencing of proteins and peptides, a process fundamental to determining their primary structure. This application would be similar to the Edman degradation, but with a fluorescent detection method. The free amino group at the N-terminus of a protein or peptide can be reacted with a suitable activated form of Dapoxyl (2-aminoethyl)sulfonamide.

Following the labeling of the N-terminal amino acid, the protein would be subjected to acid hydrolysis. The resulting mixture would contain free amino acids from the internal and C-terminal positions, along with the Dapoxyl-labeled N-terminal amino acid. This fluorescent derivative can then be identified using chromatographic techniques, such as thin-layer chromatography (TLC) or HPLC, by comparing its retention time or migration distance to that of known Dapoxyl-amino acid standards. This method provides a sensitive means of identifying the initial amino acid in a protein sequence. springernature.com

Protein Determination Techniques

The fluorescent properties of Dapoxyl (2-aminoethyl)sulfonamide lend themselves to the development of sensitive protein determination assays. ebi.ac.uk Such a technique would likely involve the covalent labeling of proteins in a sample with the Dapoxyl dye. The primary amino groups of lysine (B10760008) side chains and the N-terminus of the protein would serve as reaction sites for an activated form of the Dapoxyl reagent.

After the labeling reaction and removal of excess, unreacted dye, the fluorescence of the protein-dye conjugate would be measured. The intensity of the fluorescence would be directly proportional to the amount of protein in the sample. A standard curve would be generated using known concentrations of a standard protein, such as bovine serum albumin (BSA), to allow for the quantification of the protein concentration in unknown samples. This approach offers the potential for high sensitivity, surpassing that of some traditional colorimetric methods. researchgate.netthermofisher.com

Table 2: Comparison of Protein Quantification Assays

| Assay Type | Principle | Common Reagents | Detection |

| Colorimetric (Bradford) | Dye-binding | Coomassie Brilliant Blue G-250 | Absorbance (595 nm) |

| Colorimetric (BCA) | Copper reduction | Bicinchoninic acid | Absorbance (562 nm) |

| Hypothetical Fluorescent (Dapoxyl-based) | Covalent labeling of primary amines | Activated Dapoxyl (2-aminoethyl)sulfonamide | Fluorescence (Ex/Em specific to dye) |

Fluorimetric Approaches in General Analytical Chemistry Research

Beyond its specific applications in protein analysis, Dapoxyl (2-aminoethyl)sulfonamide can serve as a versatile fluorescent probe in general analytical chemistry research. Its fluorescence is sensitive to the local environment, which can be exploited to study molecular interactions and conformational changes.

For instance, it could be used as a reporter molecule in fluorescence polarization/anisotropy assays to study binding events. When the Dapoxyl-labeled molecule binds to a larger molecule, its rotational motion is restricted, leading to an increase in fluorescence polarization. This principle can be applied to investigate protein-protein interactions, protein-DNA interactions, or enzyme kinetics. The development of sensitive and specific analytical methods often relies on the unique spectral properties of fluorophores like Dapoxyl (2-aminoethyl)sulfonamide. thermofisher.com

Advanced Research Techniques and Methodological Considerations

Two-Photon Microscopy for Deep-Tissue and Live-Cell Imaging Research

Two-photon microscopy is a powerful imaging technique that allows for the visualization of fluorescent molecules deep within scattering tissues, such as in living organisms. While direct studies detailing the use of Dapoxyl (2-aminoethyl)sulfonamide in two-photon microscopy are not extensively documented in publicly available research, the suitability of its core structure for this application is well-established through the characterization of its derivatives.

A prominent example is the ER-Tracker Blue-White DPX dye, a member of the Dapoxyl dye family. This derivative is explicitly stated to be readily visualized by two-photon microscopy. thermofisher.com This indicates that the fundamental Dapoxyl fluorophore possesses the necessary photophysical properties for two-photon excitation. The large Stokes shift and high quantum yield in hydrophobic environments, characteristic of the Dapoxyl family, are advantageous for minimizing autofluorescence and maximizing signal detection in deep-tissue imaging. thermofisher.com

The principle of two-photon excitation relies on the near-simultaneous absorption of two lower-energy photons to excite the fluorophore, which is inherently a less damaging process to living cells compared to single-photon excitation with higher-energy light. This makes dyes from the Dapoxyl family, when used in this modality, ideal for long-term, live-cell imaging studies.

Flow Cytometry Applications in Cellular Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a fluid stream. While specific, in-depth research articles detailing the routine application of Dapoxyl (2-aminoethyl)sulfonamide in flow cytometry are not prevalent, its potential as a fluorescent probe in this context is recognized in patent literature. Several patents list Dapoxyl (2-aminoethyl)sulfonamide as a viable fluorescent label for use in flow cytometry, often in the context of detecting intracellular targets. google.comnorthwestern.edugoogle.com

One of the key applications of this dye in a related context involves monitoring the acrosome reaction in sperm. A study by Rockwell and Storey utilized Dapoxyl (2-aminoethyl)sulfonamide to fluorimetrically monitor the loss of the pH gradient in the acrosomal lumen of mouse sperm, a critical event in fertilization. d-nb.info This study simultaneously monitored intracellular calcium changes using the Fluo-3 probe. Such an assay, which measures changes in cellular states, is highly amenable to adaptation for flow cytometry, where populations of cells can be rapidly analyzed for these fluorescent shifts on a single-cell basis. The environmentally sensitive nature of Dapoxyl (2-aminoethyl)sulfonamide would allow for the detection of changes in the acrosomal environment during capacitation and the acrosome reaction.

Fluorescence Spectroscopy in Microplate-Based Screening Methodologies

Fluorescence spectroscopy, particularly in a microplate format, is a cornerstone of high-throughput screening (HTS) in drug discovery and molecular biology. The environmentally sensitive fluorescence of Dapoxyl (2-aminoethyl)sulfonamide makes it a prime candidate for the development of novel screening assays. Its fluorescence properties—specifically the emission wavelength and quantum yield—are modulated by the polarity of its binding environment. thermofisher.com

A significant application of this principle is in the study of protein aggregation, such as the formation of amyloid fibrils, which is implicated in numerous diseases. Research has demonstrated that dapoxyl can serve as a multidimensional probe for amyloid formation. nih.govnih.govacs.org In these studies, changes in the excitation and emission spectra of dapoxyl were used to identify the presence of β-sheet structures and hydrophobic surfaces, which are characteristic features of amyloid aggregates.

This capability can be harnessed in a microplate-based screening assay to identify compounds that inhibit or modulate protein aggregation. The assay would involve incubating a target protein with a library of small molecules in a microplate and then adding Dapoxyl (2-aminoethyl)sulfonamide. The resulting fluorescence signal, measured with a microplate reader, would indicate the extent of protein aggregation, with changes in the signal revealing the efficacy of the test compounds.

Below is a table illustrating the spectral properties of Dapoxyl (2-aminoethyl)sulfonamide in different solvent environments, which underpins its use in such screening assays.

| Solvent | Absorption Max (nm) | Emission Max (nm) |

| Hexane | 374 | 430 |

| Chloroform | 373 | 579 |

| Acetone | 372 | 601 |

| Acetonitrile (B52724) | 374 | 624 |

| Acetonitrile:Water (1:1) | 374 | 640 |

Table based on data from Thermo Fisher Scientific. thermofisher.comthermofisher.com

In Vitro Experimental Models and Reproducibility in Research

The reliability and reproducibility of in vitro experimental models are paramount for the validity of research findings. The use of well-characterized fluorescent probes is integral to achieving this. Dapoxyl (2-aminoethyl)sulfonamide has been employed in several in vitro models, demonstrating its utility and providing a basis for reproducible experimental setups.

One of the most detailed in vitro applications is the work by Rockwell and Storey on the kinetics of the mouse sperm acrosome reaction. d-nb.info They used Dapoxyl (2-aminoethyl)sulfonamide to monitor the dissipation of the acrosomal pH gradient upon stimulation with solubilized zona pellucida. This study provides a clear, reproducible in vitro model for studying the complex signaling pathways involved in fertilization. The fluorimetric assay they developed allows for quantitative measurement of a key physiological event, which can be replicated in other laboratories to study the effects of different compounds or genetic modifications on sperm function.

Another significant in vitro application is in the study of amyloid protein aggregation. The ability of dapoxyl to report on changes in the secondary structure and hydrophobicity of aggregating proteins provides a powerful tool for dissecting the mechanisms of amyloid formation. nih.govnih.gov These studies have shown that dapoxyl can detect transient intermediate species that are not observable with conventional probes like Thioflavin T. This multidimensional insight enhances the reproducibility of aggregation assays by providing more detailed structural information about the species being formed.

The following table summarizes the key findings from these in vitro studies:

| In Vitro Model | Research Focus | Key Finding with Dapoxyl (2-aminoethyl)sulfonamide | Reference |

| Mouse Sperm Acrosome Reaction | Fertilization Biology | Monitored the loss of the acrosomal pH gradient, a key step in the acrosome reaction. | d-nb.info |

| Insulin Aggregation | Amyloid Formation | Detected transient, hydrophobic intermediates and mature fibrils through shifts in fluorescence excitation and emission. | nih.gov |

Challenges and Future Directions in Dapoxyl 2 Aminoethyl Sulfonamide Research

Addressing Inconsistent Staining and Heterogeneous Labeling in Complex Biological Samples

A significant challenge in the application of Dapoxyl (2-aminoethyl)sulfonamide in complex biological samples, such as tissues and whole organisms, is achieving consistent and uniform staining. Heterogeneous labeling can arise from a variety of factors inherent to the probe and the biological environment.

Factors Contributing to Inconsistent Staining:

Probe Accessibility: The efficiency of staining is dependent on the probe's ability to penetrate deep into tissues and access its target structures. In dense tissues, inconsistent penetration can lead to a gradient of staining, with superficial layers being more intensely labeled than deeper regions.

Local Microenvironment: The fluorescence of Dapoxyl (2-aminoethyl)sulfonamide is sensitive to its local microenvironment. Variations in pH, polarity, and the presence of endogenous quenchers within different cellular compartments or tissue regions can lead to heterogeneous fluorescence signals, even with uniform probe distribution.

Sample Preparation and Fixation: The methods used for sample preparation, including fixation and permeabilization, can significantly impact staining consistency. Inadequate fixation can lead to probe leakage and uneven distribution, while harsh permeabilization methods can alter the cellular structures and binding sites for the probe.

Biological Heterogeneity: The inherent biological variability within a sample can also contribute to heterogeneous labeling. For instance, in a study on fluorescence-activated cell sorting (FACS) for multiple myeloma, the percentage of plasma cells in a bone marrow sample was a strong determinant of success, with a higher percentage leading to more reliable results. nih.gov Similarly, the physiological state of cells can influence probe uptake and binding.

Strategies for Improvement:

Optimization of Staining Protocols: Careful optimization of probe concentration, incubation time, and temperature can help to ensure more uniform labeling.

Advanced Delivery Systems: The development of nanoparticle-based delivery systems or the use of tissue clearing techniques can improve probe penetration in dense tissues.

Multiplexing with Counterstains: Using nuclear or cytoplasmic counterstains can help to identify regions of interest and normalize the Dapoxyl signal, providing a more accurate interpretation of the staining pattern.

Strategies for Mitigating Environmental Sensitivity in Specific Research Contexts

The sensitivity of Dapoxyl (2-aminoethyl)sulfonamide's fluorescence to its environment, while advantageous for sensing applications, can be a significant drawback in other research contexts where a stable and robust signal is required.

Environmental Factors Affecting Fluorescence:

Solvent Polarity: Dapoxyl dyes are known for their solvatochromic properties, meaning their emission spectra can shift depending on the polarity of the surrounding solvent. This can be problematic when comparing fluorescence intensities across different cellular compartments or tissues with varying hydrophobicity.

pH: Changes in pH can alter the protonation state of the sulfonamide group or the aminoethyl side chain, potentially affecting the probe's fluorescence quantum yield and lifetime.

Quenching: The fluorescence of Dapoxyl (2-aminoethyl)sulfonamide can be quenched by various molecules present in the biological milieu, such as heavy metal ions, oxygen, and certain amino acid residues like tryptophan.

Mitigation Strategies:

Use of Buffered Solutions: Performing imaging experiments in well-buffered solutions can help to maintain a constant pH and minimize pH-induced fluorescence fluctuations.

Incorporation into Protective Matrices: Encapsulating the dye in nanoparticles or polymeric matrices can shield it from the bulk solvent and reduce its sensitivity to environmental changes.

Photostabilizing Agents: The addition of antifade reagents or oxygen scavengers to the imaging medium can reduce photobleaching and quenching, leading to a more stable fluorescence signal over time.

Development of Next-Generation Derivatives with Enhanced Performance Characteristics

To address the limitations of the parent compound, there is a growing interest in the development of next-generation Dapoxyl derivatives with improved photophysical and chemical properties.

Key Areas for Improvement:

Enhanced Brightness and Photostability: Brighter probes allow for lower excitation power, reducing phototoxicity and background fluorescence. Increased photostability is crucial for long-term imaging experiments and for applications in super-resolution microscopy. A general strategy to enhance brightness and photostability involves the creation of dendritic nanodots with a fluorophore core, which has been shown to provide robust and long-lasting fluorescence in vivo. nih.gov

Tunable Emission Wavelengths: Developing a palette of Dapoxyl derivatives with different emission colors would enable multicolor imaging and FRET-based assays.

Targeting Moieties: Functionalizing the Dapoxyl core with specific targeting ligands, such as antibodies, peptides, or small molecules, can direct the probe to specific cellular compartments, proteins, or organelles, thereby increasing its specificity and utility. The synthesis of N-functionalized sulfonimidamides demonstrates a viable route for introducing such functionalities. nih.gov

Improved Two-Photon Absorption Cross-Section: For deep-tissue imaging, derivatives with enhanced two-photon absorption properties are highly desirable as they allow for deeper penetration of excitation light with reduced scattering and phototoxicity.

Research Highlight: Functionalization of Sulfonamides

Recent research has demonstrated the synthesis of N-functionalized sulfonimidamides from readily available starting materials. nih.gov This approach allows for the introduction of a wide range of functional groups onto the sulfonamide nitrogen, providing a versatile platform for the development of new Dapoxyl derivatives with tailored properties. For instance, incorporating electron-withdrawing groups has been shown to significantly increase the reactivity of the molecule, which could be exploited for covalent labeling applications. nih.gov

| Desired Characteristic | Strategy for Development | Potential Advantage |

| Increased Brightness | Encapsulation in dendritic nanostructures | Higher signal-to-noise ratio, reduced phototoxicity |

| Enhanced Photostability | Chemical modification of the fluorophore core | Longer imaging times, suitable for time-lapse studies |

| Targeted Delivery | Conjugation to antibodies or peptides | Specific labeling of cellular structures or proteins |

| Multicolor Imaging | Synthesis of analogs with different substituents | Simultaneous visualization of multiple targets |

Integration with Emerging Research Technologies for Expanded Applications

The unique properties of Dapoxyl (2-aminoethyl)sulfonamide make it a promising candidate for integration with cutting-edge research technologies, which could significantly expand its application scope.

Super-Resolution Microscopy (SRM):

Techniques such as Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM) have broken the diffraction limit of light microscopy, enabling nanoscale imaging of cellular structures. researchgate.netptglab.comnorthwestern.edubiotium.comthermofisher.com The success of these techniques heavily relies on the photophysical properties of the fluorescent probes used. biotium.com For STORM, probes that can be reversibly photoswitched between a fluorescent "on" state and a dark "off" state are required. The environmental sensitivity of Dapoxyl (2-aminoethyl)sulfonamide could potentially be harnessed for photoswitching, making it a candidate for dSTORM imaging. Furthermore, brighter and more photostable derivatives would be particularly valuable for STED and SIM.

High-Throughput Screening (HTS):

HTS platforms are used in drug discovery to rapidly screen large libraries of chemical compounds for their effects on a specific biological target. azolifesciences.comresearchgate.net Fluorescent probes are integral to many HTS assays. Dapoxyl (2-aminoethyl)sulfonamide, with its sensitivity to the local environment, could be used to develop assays that report on changes in protein conformation, enzyme activity, or cellular morphology in response to drug candidates. nih.gov The automation and miniaturization inherent in HTS would allow for the rapid testing of numerous conditions to optimize the use of Dapoxyl-based probes in these assays. azolifesciences.comresearchgate.net

Biophysical Assays:

Label-free biophysical methods are increasingly used to validate hits from HTS campaigns. nih.gov The fluorescence properties of Dapoxyl (2-aminoethyl)sulfonamide could be employed in techniques like fluorescence polarization and fluorescence correlation spectroscopy to study molecular interactions and dynamics in a high-throughput manner.

Computational and In Silico Approaches to Probe Design and Interaction Prediction

Computational and in silico methods are becoming indispensable tools in the design and optimization of fluorescent probes and for predicting their interactions with biological systems.

Probe Design and Optimization:

Quantum Mechanical Calculations: Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the photophysical properties of novel Dapoxyl derivatives before their synthesis. This allows for the rational design of probes with desired excitation and emission wavelengths, brightness, and environmental sensitivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of Dapoxyl analogs and their fluorescent properties or biological activity. nih.govnih.gov This information can then be used to predict the properties of new, untested derivatives and to guide the design of probes with enhanced performance.

Interaction Prediction:

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of Dapoxyl (2-aminoethyl)sulfonamide and its derivatives to target proteins. nih.govresearchgate.net This can help to identify potential binding sites and to design probes with improved specificity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the probe within its binding site and how its fluorescence might be affected by conformational changes in the target protein.

Machine Learning: Advanced machine learning models, such as those used in AlphaFold2, can be trained to predict ligand-binding sites on proteins with high accuracy, even in the absence of a known structure. biorxiv.org Such approaches could be used to identify novel targets for Dapoxyl-based probes.

Q & A

Q. What is the primary application of dapoxyl (2-aminoethyl)sulfonamide in cellular biology?

Dapoxyl (2-aminoethyl)sulfonamide is widely used as a fluorescent probe to monitor pH gradients in subcellular compartments, such as the acrosomal lumen in spermatozoa. In experimental setups, it enables real-time tracking of pH changes during processes like the acrosome reaction. Researchers typically use fluorimetric assays with excitation/emission maxima at ~372/582 nm, calibrated against known pH standards . Methodological considerations include optimizing dye concentration (e.g., 1–10 µM) and controlling for autofluorescence in biological samples.

Q. How do solvent polarity and microenvironment affect the fluorescence properties of dapoxyl (2-aminoethyl)sulfonamide?

The compound exhibits solvent-dependent emission spectra due to its polarity-sensitive fluorophore. For example, in non-polar solvents like hexane, emission peaks at lower wavelengths (~439 nm), whereas in polar solvents (e.g., acetonitrile:water), the peak shifts to ~582 nm . Researchers must standardize solvent conditions when comparing data across studies. Experimental protocols should include solvent blank controls and validate spectral shifts using spectrophotometers with adjustable slit widths.

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity data for dapoxyl (2-aminoethyl)sulfonamide across different experimental systems?

Discrepancies often arise from variations in dye loading efficiency, photobleaching, or interference from cellular components. To mitigate this:

Q. What experimental challenges arise when using dapoxyl (2-aminoethyl)sulfonamide for real-time intracellular pH monitoring?

Key challenges include:

- Compartmentalization artifacts : Non-specific binding to membranes or organelles. Solution: Use cell-permeabilizing agents (e.g., digitonin) to assess dye localization .

- Dynamic range limitations : The probe may saturate in extreme pH conditions. Calibrate using pH clamp buffers (e.g., nigericin-K⁺) across a physiological pH range (4.0–7.5) .

Q. How can researchers validate the specificity of dapoxyl (2-aminoethyl)sulfonamide in pH-sensing applications?

Specificity is confirmed through:

Q. What analytical methods ensure the purity and stability of dapoxyl (2-aminoethyl)sulfonamide in experimental formulations?

Purity is verified via:

- HPLC : Use a C18 column with UV detection at 372 nm and mobile phases like acetonitrile/water (70:30 v/v) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 278.33) and rule out sulfonamide degradation products .

Methodological Integration

Q. How can dapoxyl (2-aminoethyl)sulfonamide be integrated with calcium signaling studies?

Combine with Ca²⁺ indicators (e.g., Fluo-3FF) using dual-wavelength imaging. For example, in spermatozoa, monitor pH-dependent acrosome reaction (dapoxyl) and intracellular Ca²⁺ spikes (Fluo-3FF) simultaneously. Use filters with minimal spectral overlap (e.g., 582 nm for dapoxyl, 515 nm for Fluo-3FF) .

Q. What are the limitations of dapoxyl (2-aminoethyl)sulfonamide in studying sulfonamide-protein interactions?

The compound’s sulfonamide group may non-specifically bind to serum proteins or enzymes. To address:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.